molecular formula C25H25N3O B5516076 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide

3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide

Cat. No. B5516076
M. Wt: 383.5 g/mol
InChI Key: VTSNGRVFYRBZPP-VULFUBBASA-N
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Description

Benzohydrazide derivatives, including compounds structurally related to 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide, are of interest in chemical research due to their diverse biological activities and potential applications in materials science. These compounds are synthesized through the condensation of hydrazides with aldehydes or ketones, yielding a wide range of benzohydrazones with varying substituents and properties (Meng et al., 2014).

Scientific Research Applications

Synthesis and Structural Characterization

Research has shown that derivatives of benzohydrazide compounds, similar to the chemical , are synthesized and characterized for their structural properties using techniques such as single crystal X-ray diffraction, NMR, and elemental analysis. For example, a study synthesized a series of benzohydrazone derivatives and characterized them using elemental analysis, NMR, and X-ray diffraction, indicating the trans configuration of the benzohydrazone molecules with respect to the C=N double bonds, stabilized by hydrogen bonds and weak π···π interactions (Meng, Li, & Ma, 2014).

Potential Biological Activities

Compounds structurally related to 3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)-N'-(4-methylbenzylidene)benzohydrazide have been evaluated for various biological activities. For instance, hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and assessed for their antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The study found moderate minimum inhibitory concentration values for some compounds, with derivatives showing enhanced activity due to the presence of Br-substituent groups (Lei, Li, Fu, Guan, & Tan, 2015).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of benzohydrazone compounds reveals their potential application in photodynamic therapy. For example, a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base was synthesized and characterized. The compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

Hydrazone derivatives have also been studied for their corrosion inhibition properties. A study on the improved corrosion resistance of mild steel in acidic solutions by hydrazone derivatives provided insights into the adsorption of these compounds on the metal surface, demonstrating their potential as corrosion inhibitors in industrial applications (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).

properties

IUPAC Name

3-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O/c1-17-7-9-20(10-8-17)14-26-27-25(29)21-5-4-6-24(13-21)28-15-22-11-18(2)19(3)12-23(22)16-28/h4-14H,15-16H2,1-3H3,(H,27,29)/b26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSNGRVFYRBZPP-VULFUBBASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CC4=C(C3)C=C(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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